molecular formula C11H10FN B1293042 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-84-1

7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B1293042
CAS No.: 327021-84-1
M. Wt: 175.2 g/mol
InChI Key: UKPAYQUYANHPBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a one-pot, three-component reaction. This method typically involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine substituent, which can significantly alter its chemical and biological properties.

    7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with a chlorine substituent instead of fluorine, leading to different reactivity and biological activity.

    7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a bromine substituent, which can affect its electronic properties and reactivity.

Uniqueness: The presence of the fluorine atom in 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to its non-fluorinated analogs .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPAYQUYANHPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649244
Record name 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327021-84-1
Record name 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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